Diethyl 5-nitropyridine-2,3-dicarboxylate
Overview
Description
Diethyl 5-nitropyridine-2,3-dicarboxylate is an organic compound with the molecular formula C11H12N2O6 and a molecular weight of 268.22 g/mol It is a derivative of pyridine, characterized by the presence of nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 5-nitropyridine-2,3-dicarboxylate can be synthesized through the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide in sulfur dioxide solution, leading to the formation of N-nitropyridinium ion intermediates . These intermediates are then treated to yield the desired nitropyridine compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale nitration processes using nitric acid and other nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-nitropyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Amino derivatives of pyridine.
Reduction: Carboxylic acids and alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 5-nitropyridine-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 5-nitropyridine-2,3-dicarboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-ethylpyridine-2,3-dicarboxylate: Similar in structure but with an ethyl group instead of a nitro group.
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: A dihydropyridine derivative with different substituents.
Uniqueness
Diethyl 5-nitropyridine-2,3-dicarboxylate is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
diethyl 5-nitropyridine-2,3-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-3-18-10(14)8-5-7(13(16)17)6-12-9(8)11(15)19-4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSFGBFTXWFEOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.